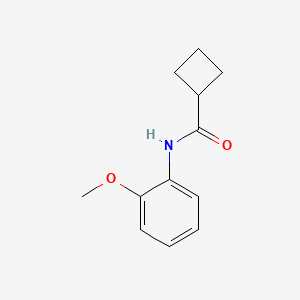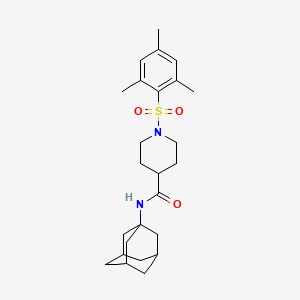![molecular formula C19H16N4O3 B7477986 [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate, also known as KGP94, is a novel compound that has been synthesized for its potential use in scientific research. KGP94 is a derivative of pyrazinecarboxamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is essential for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is its relatively low toxicity, which makes it a promising candidate for further investigation in animal models and potentially in humans. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate. One area of interest is its potential as an anticancer agent, and further studies are needed to investigate its efficacy in animal models and potentially in humans. Other potential future directions include investigating its potential as an anti-inflammatory or antioxidant agent, as well as its ability to modulate the immune system. Additionally, further studies are needed to investigate the exact mechanism of action of this compound and to identify potential targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-phenylaniline with ethyl acetoacetate to form 2-(2-phenylanilino)ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 2-(2-phenylanilino)ethyl hydrazinecarboxylate, which is subsequently reacted with ethyl chloroformate to form this compound.
Applications De Recherche Scientifique
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit a range of potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer therapy.
Propriétés
IUPAC Name |
[2-oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18-17(21-10-11-22-18)19(25)26-12-16(24)23-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUVQNVVXLWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
